molecular formula C9H18N2O3 B1273867 Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate CAS No. 88815-86-5

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Cat. No. B1273867
CAS RN: 88815-86-5
M. Wt: 202.25 g/mol
InChI Key: RZQVVXVADFHVDT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a chemical compound that falls within the category of carbamates, which are esters of carbamic acid. These compounds are widely studied due to their diverse applications, including their use as intermediates in the synthesis of pharmaceuticals, pesticides, and other biologically active molecules. The tert-butyl group attached to the nitrogen atom of the carbamate function is a common protecting group used in organic synthesis to shield the nitrogen functionality during chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the reaction of tert-butyl alcohol with isocyanates or by the reaction of amines with di-tert-butyldicarbonate (Boc anhydride) . For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride . Another synthetic approach is the asymmetric Mannich reaction, which was used to synthesize tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, demonstrating the utility of these reactions in producing chiral carbamate compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized by various spectroscopic methods, including NMR and IR spectroscopy, as well as by X-ray crystallography. For instance, the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate revealed intramolecular hydrogen bonds and a layered arrangement in the crystal lattice due to intermolecular hydrogen bonding . Similarly, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester showed a non-planar conformation with strong intermolecular hydrogen bonding and π-π stacking interactions stabilizing the crystal packing .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including hydrolysis, which can lead to the deprotection of the amine functionality . They can also participate in reactions with organometallics to give N-(Boc)hydroxylamines, as demonstrated by tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones . Furthermore, the reactivity of these compounds can be influenced by the presence of substituents on the aromatic ring or the alkyl chain, as seen in the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility of the compound in organic solvents . The stability of these compounds can be assessed through thermal analysis, as performed for (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which was characterized by DSC and TGA . The metabolism of these compounds can also be studied, as seen in the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice, where both the tert-butyl group and the N-methyl group were hydroxylated .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate and its derivatives play a significant role in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in the synthesis of the drug omisertinib (AZD9291). This compound was synthesized through a rapid method involving acylation, nucleophilic substitution, and reduction processes, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017). Additionally, novel 1,3-disubstituted ureas and phenyl N-substituted carbamates were prepared and evaluated for their antiarrhythmic and hypotensive properties, demonstrating the compound's potential in therapeutic applications (Chalina, Chakarova, & Staneva, 1998).

Chemical Reactions and Catalysis

The compound's reactivity has been explored in various chemical reactions. For example, α-aminated methyllithium was generated using tert-butyl N-(chloromethyl)-N-methyl carbamate in reactions with lithium powder and a catalytic amount of DTBB, demonstrating its utility in synthetic chemistry (Ortiz, Guijarro, & Yus, 1999). Similarly, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate were used in directed lithiation reactions, further highlighting the compound's role in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Crystallography and Structural Analysis

In the field of crystallography, tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate derivatives have been studied for their structural properties. The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, was analyzed using X-ray diffraction (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Environmental Impacts

The environmental impact of related compounds such as ethyl tert-butyl ether (ETBE) has been investigated. Studies have shown that ETBE and tert-amyl methyl ether (TAME) can affect the distribution pattern of inorganic nitrogen in soil, indicating a potential ecological impact of these compounds (Bartling, Schloter, & Wilke, 2010).

Safety And Hazards

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVVXVADFHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163757
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

CAS RN

88815-86-5
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88815-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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